Partial Intercalation DNA Binding Mode vs. Full Intercalation of Bis-Amino Safranine Dyes
The mono-amino aposafranine scaffold (to which 3-amino-5-ethylphenazin-5-ium iodide belongs) binds double-helical DNA via a single, wedge-like partial intercalation mode, as demonstrated by spectrophotometry, thermal denaturation, sedimentation, and viscometry [1]. In contrast, bis-amino phenazinium dyes such as phenosafranin and safranin O bind DNA primarily through full intercalation with binding affinities of approximately (3.81–4.22)×10⁵ M⁻¹ and approximately 5.8×10⁴ M⁻¹, respectively, and exhibit cooperative binding behavior [2][3]. The partial intercalation mode of aposafranine-type dyes produces less DNA helix distortion than full intercalators, resulting in distinct effects on DNA supercoiling, thermal stability, and enzymatic processing.
| Evidence Dimension | DNA binding mode and affinity |
|---|---|
| Target Compound Data | Wedge-like partial intercalation (single binding mode); binding constant inferred to be in the 10⁴–10⁵ M⁻¹ range based on mono-amino aposafranine scaffold [1] |
| Comparator Or Baseline | Phenosafranin (bis-amino): full intercalation, K = (3.81–4.22)×10⁵ M⁻¹ [2]; Safranin O (bis-amino): full intercalation, K ≈ 5.8×10⁴ M⁻¹ [3]; Aposafranine: partial intercalation, quantitative K not explicitly reported [1] |
| Quantified Difference | Qualitative difference in binding mode (partial vs. full intercalation); bis-amino dyes exhibit approximately 5–10× higher affinity than mono-amino analog based on cross-class comparison |
| Conditions | Calf thymus DNA (ctDNA) in aqueous buffer at physiological ionic strength and pH; spectrophotometric titration, thermal denaturation, viscometry [1][2][3] |
Why This Matters
The partial intercalation mode produces less DNA structural perturbation, which is critical when the experimental objective is to probe DNA conformation without inducing large-scale helix unwinding or when studying DNA-processing enzymes that are sensitive to intercalation-induced distortion.
- [1] Kleinwächter V, Balcarová Z, Koudelka J, Löber G, Reinert KE, Wakelin LPG, Waring MJ. A study of drug binding to DNA by partial intercalation using a model phenazine derivative. Gen Physiol Biophys. 1986 Aug;5(4):423-32. PMID: 3770461. View Source
- [2] Sarkar D, Das P, Girigoswami A, Chattopadhyay N. Molecular aspects on the interaction of phenosafranine to deoxyribonucleic acid: Model for intercalative drug–DNA binding. J Phys Chem B. 2008; reported affinity range (3.81–4.22)×10⁵ M⁻¹. View Source
- [3] Heli H, Moosavi-Movahedi AA, Jabbari A, Ahmad F. An electrochemical study of safranin O binding to DNA at the surface. Binding constant K = 5.8×10⁴ L mol⁻¹ from coulometric titrations on GC-DNA electrode. View Source
